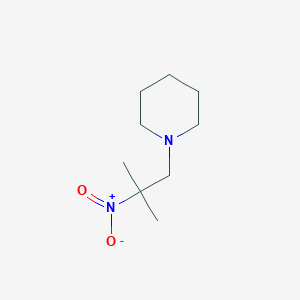

N-(2-Nitroisobutyl)piperidine

Description

N-(2-Nitroisobutyl)piperidine is a piperidine derivative featuring a nitroisobutyl substituent. Piperidine derivatives are widely studied for their versatility in pharmaceuticals, agrochemicals, and materials science due to their conformational flexibility and ability to act as building blocks. The nitro group in this compound introduces electron-withdrawing effects, influencing reactivity, stability, and intermolecular interactions.

Properties

CAS No. |

17697-46-0 |

|---|---|

Molecular Formula |

C9H18N2O2 |

Molecular Weight |

186.25 g/mol |

IUPAC Name |

1-(2-methyl-2-nitropropyl)piperidine |

InChI |

InChI=1S/C9H18N2O2/c1-9(2,11(12)13)8-10-6-4-3-5-7-10/h3-8H2,1-2H3 |

InChI Key |

KWULWMUTIBFSHV-UHFFFAOYSA-N |

SMILES |

CC(C)(CN1CCCCC1)[N+](=O)[O-] |

Canonical SMILES |

CC(C)(CN1CCCCC1)[N+](=O)[O-] |

Other CAS No. |

17697-46-0 |

Synonyms |

1-(2-Methyl-2-nitropropyl)piperidine |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

- Nitro Group vs. Carbamate/Ester Groups: N-(2-Nitroisobutyl)piperidine contains a nitro (-NO₂) group, which is strongly electron-withdrawing. This contrasts with compounds like N-Cbz-2-Piperidinecarboxylic acid (), where the Cbz (carboxybenzyl) group is electron-withdrawing but less so than nitro. In triazine derivatives (), electron-donating groups (e.g., piperidine/morpholine) hinder nucleophilic substitution at the third chlorine. Conversely, the nitro group in this compound may facilitate such reactions due to increased electrophilicity .

- Nitroisobutyl vs. Isobutyl or Hydroxyethyl Substituents: Compared to N-(2-Hydroxyethyl)piperidine (), the nitroisobutyl group introduces steric bulk and polarity, affecting solubility and bioavailability. Nitro groups typically reduce solubility in nonpolar solvents compared to hydroxyl or ester groups .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | Key Substituent | Solubility (Polar Solvents) |

|---|---|---|---|---|

| This compound | C₉H₁₈N₂O₂ | 186.25 (estimated) | Nitroisobutyl | Moderate (DMF, DMSO) |

| N-Cbz-2-Piperidinecarboxylic acid | C₁₄H₁₇NO₄ | 263.29 | Cbz, carboxylic acid | High (DMF, methanol) |

| Methyl N-Cbz-piperidine-2-carboxylate | C₁₅H₁₉NO₄ | 277.31 | Cbz, ester | Moderate (dichloromethane) |

| Isobutyl 2-(2-nitrobenzylidene)-3-oxobutanoate | C₁₅H₁₇NO₅ | 291.30 | Nitrobenzylidene | Low (nonpolar solvents) |

Table 1: Comparative physicochemical properties of selected piperidine derivatives .

Spectroscopic Characteristics

- Carbon-13 NMR Shifts :

- Piperidine derivatives with electron-withdrawing groups (e.g., nitro) exhibit downfield shifts at adjacent carbons. For example, in 4-piperidones, the carbonyl group causes a 14.7 ppm downfield shift at C-3,5 (). Similarly, the nitro group in this compound would deshield neighboring carbons, aiding structural elucidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.